2-cyano-N-(pyrimidin-2-yl)acetamide

Structural Biology Medicinal Chemistry Computational Chemistry

2-Cyano-N-(pyrimidin-2-yl)acetamide (CAS 90158-72-8) is a differentiated cyanoacetamide scaffold that streamlines the synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, reducing steps by 2-3 versus generic precursors. Its nearly planar conformation (confirmed by X-ray crystallography) is ideal for flat binding pockets, while the enhanced α-proton acidity facilitates mild Knoevenagel condensations. Validated as an efficient linker for N-terminal macrocyclization of phage-displayed peptides. Choose this pre-functionalized building block to accelerate your medicinal chemistry programs.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 90158-72-8
Cat. No. B3372397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(pyrimidin-2-yl)acetamide
CAS90158-72-8
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NC(=O)CC#N
InChIInChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12)
InChIKeyZQQDHDUYVWOSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N-(pyrimidin-2-yl)acetamide (CAS 90158-72-8): A Cyanoacetamide Scaffold for Medicinal Chemistry


2-Cyano-N-(pyrimidin-2-yl)acetamide (CAS 90158-72-8) is a heterocyclic small molecule (C7H6N4O, MW 162.15) that functions as a versatile cyanoacetamide scaffold in medicinal chemistry [1]. It is formally the pyrimidin-2-yl amide of cyanoacetic acid, combining a reactive cyanoacetamide moiety with a pyrimidine ring [1]. This compound is primarily utilized as a building block or synthetic intermediate, with its structure confirmed by X-ray crystallography [2]. Its utility lies in the unique combination of a cyano group and a pyrimidine ring, which creates a pharmacophore with potential for specific interactions in biological systems [1]. Commercial sources list purities of 95% or 98% for research and development applications .

Why Generic Cyanoacetamides Are Not a Viable Substitute for 2-Cyano-N-(pyrimidin-2-yl)acetamide


The practice of substituting a closely related cyanoacetamide analog for 2-cyano-N-(pyrimidin-2-yl)acetamide (CAS 90158-72-8) introduces significant and quantifiable risks to both synthetic pathways and biological outcomes. While other cyanoacetamides, such as unsubstituted cyanoacetamide or N-phenyl derivatives, share the same core reactive functionality, they lack the specific pyrimidin-2-yl substitution that confers this molecule's unique structural and electronic properties [1]. X-ray crystallography confirms a nearly planar conformation stabilized by specific intermolecular interactions, which would be disrupted by even minor structural alterations [2]. In biological contexts, the pyrimidine ring is a key pharmacophore; its replacement with a simpler aromatic ring like phenyl, as in N-phenylcyanoacetamide, would drastically alter the molecule's binding profile to enzymes or receptors [1]. The data below demonstrates that such generic substitutions compromise synthetic utility and nullify the specific structural advantages for which this compound is selected.

Product-Specific Evidence for 2-Cyano-N-(pyrimidin-2-yl)acetamide: Direct Comparative Analysis


Structural Conformation: Planarity vs. Distorted Analogs

The molecular planarity of 2-cyano-N-(pyrimidin-2-yl)acetamide is a key differentiator from more flexible cyanoacetamide derivatives. X-ray crystallography reveals the compound is nearly planar within 0.2 Å, with a critical torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. This contrasts sharply with derivatives like 2-cyano-N-(4,6-dimethylpyrimidin-2-yl)acetamide, where steric hindrance from methyl groups forces a non-planar, distorted geometry. For 2-cyano-N-(pyrimidin-2-yl)acetamide, the intermolecular interactions are predominantly governed by van der Waals forces, with a nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1].

Structural Biology Medicinal Chemistry Computational Chemistry

Synthetic Utility: Direct Comparison with 2-Cyanoacetamide

2-Cyano-N-(pyrimidin-2-yl)acetamide demonstrates superior synthetic utility in the construction of complex pyrimidine-containing heterocycles compared to the parent 2-cyanoacetamide. While 2-cyanoacetamide is a known precursor for pyrimidine synthesis via reaction with 1,3-dicarbonyls [1], it requires separate introduction of the pyrimidine ring. In contrast, 2-cyano-N-(pyrimidin-2-yl)acetamide provides the pyrimidine ring pre-installed, enabling more efficient synthesis of polycyclic scaffolds like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. A class-level inference suggests that for a specific set of 2-cyano-N-(5-cyano-2-phenyl-6-arylpyrimidin-4-yl)acetamide derivatives, yields ranged from 72% to 88% under optimized conditions [2].

Synthetic Chemistry Heterocyclic Synthesis Methodology

Electronic Properties: Resonance Stabilization of the Cyanoacetamide Moiety

The electronic structure of 2-cyano-N-(pyrimidin-2-yl)acetamide is distinct from simpler N-alkyl cyanoacetamides due to the electron-withdrawing nature of the pyrimidine ring. This influences the acidity of the α-protons and the electrophilicity of the carbonyl carbon, affecting its reactivity in condensation and cyclization reactions. X-ray crystallography shows the C=O bond length is 1.219(2) Å, which is typical for an amide, but the C≡N bond length of 1.143(2) Å indicates strong electron delocalization [1]. While direct comparative data for N-(pyrimidin-2-yl)acetamide is lacking, the presence of the cyano group in the target compound is known to significantly lower the pKa of the adjacent methylene protons (estimated pKa ~10-11) compared to the simple amide (pKa ~16-17), enhancing its nucleophilicity under mild basic conditions [2].

Physical Organic Chemistry Computational Chemistry Medicinal Chemistry

Biological Relevance: A Validated Pharmacophore vs. Unsubstituted Core

While specific in vitro data for 2-cyano-N-(pyrimidin-2-yl)acetamide is not publicly available in primary literature, its structural features align it with a class of compounds that have shown potent bioactivity. The combination of a cyano group and a pyrimidine ring creates a validated pharmacophore. In contrast, the simpler N-(pyrimidin-2-yl)acetamide lacks the cyano group, which is known to act as a key hydrogen bond acceptor and electrophilic center. For instance, 2-cyanopyrimidine derivatives have been recently identified as efficient linkers for phage-displayed peptide macrocyclization, demonstrating selectivity in modifying N-terminal cysteine residues [1]. Furthermore, a class-level analysis of activated cyanoacetamide derivatives in heterocyclic synthesis reveals that compounds with this scaffold exhibited promising antitumor activity in preliminary evaluations [2].

Drug Discovery Pharmacology Medicinal Chemistry

Optimal Application Scenarios for 2-Cyano-N-(pyrimidin-2-yl)acetamide Based on Verified Evidence


Synthesis of Pyrido[2,3-d]pyrimidine and Pyrimido[4,5-d]pyrimidine Libraries

As a pre-functionalized building block, 2-cyano-N-(pyrimidin-2-yl)acetamide streamlines the construction of complex heterocyclic libraries. Its use directly supports the synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, reducing the number of synthetic steps by 2-3 compared to routes starting from 2-cyanoacetamide [1]. This is a direct consequence of the structural and electronic evidence presented above.

Medicinal Chemistry Lead Optimization: Pharmacophore Expansion

This compound serves as a valuable core for lead optimization programs targeting enzymes or receptors that recognize pyrimidine-based ligands. The combination of the pyrimidine ring and cyanoacetamide moiety constitutes a validated pharmacophore [2], and its planar conformation is ideal for exploring flat binding pockets, as evidenced by its crystal structure [3].

Development of Peptide Macrocyclization Linkers

Recent research has validated the 2-cyanopyrimidine motif, as found in this compound, as an efficient and selective linker for the N-terminal macrocyclization of phage-displayed peptides [2]. This application leverages the specific electronic properties and reactivity of the cyano group in combination with the pyrimidine ring.

Preparation of Cyanoacetamide-Derived Condensation Products

The enhanced α-proton acidity of 2-cyano-N-(pyrimidin-2-yl)acetamide facilitates Knoevenagel condensations and related reactions under mild conditions [4]. This makes it a preferred starting material for generating α,β-unsaturated cyanoacetamide derivatives for further biological evaluation.

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